N-(cyclohexylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide -

N-(cyclohexylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Catalog Number: EVT-5627632
CAS Number:
Molecular Formula: C17H26N2O3S2
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description:

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound synthesized as a potential reverse transcriptase (RT) inhibitor of the human immunodeficiency virus type 1 (HIV-1). [] Crystal structure analysis reveals an N—H⋯S hydrogen bond within the molecule, forming a five-membered ring. [] Additionally, the crystal structure exhibits centrosymmetric dimers connected by pairs of N—H⋯N and weak C—H⋯N hydrogen bonds, alongside C—H⋯O interactions. []

Relevance:


2-Thienylsulfonyl Azide

Compound Description:

2-Thienylsulfonyl azide is a chemical compound investigated for its photochemical properties using matrix-isolation spectroscopy and quantum chemical calculations. [] UV laser photolysis of 2-thienylsulfonyl azide generates the novel heteroaryl sulfonyl nitrene, 2-thienylsulfonyl nitrene, characterized in its triplet ground state. [] Further UV-light irradiation leads to the decomposition of 2-thienylsulfonyl nitrene, resulting in SO2-elimination and the formation of (s-Z)-4-thioxo-2-butenenitrile through a proposed 2-thienylnitrene intermediate. []

Relevance:


3-Thienylsulfonyl Azide

Compound Description:

3-Thienylsulfonyl azide is a compound whose photochemistry has been studied using matrix-isolation spectroscopy and quantum chemical calculations. [] UV laser photolysis of 3-thienylsulfonyl azide yields the novel heteroaryl sulfonyl nitrene, 3-thienylsulfonyl nitrene, characterized in its triplet ground state. [] Violet-light irradiation of 3-thienylsulfonyl nitrene results in SO2-elimination, producing triplet 3-thienylnitrene. [] 3-Thienylnitrene exhibits high reactivity, reacting with SO2 to form 3-thienyl-N-sulfonylamine and undergoing ring-opening to (s-E)-4-thioxo-2-butenenitrile upon UV-light irradiation. []

Relevance:


4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description:

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide, also known as SCH66336, is a farnesyl protein transferase inhibitor (FTI) that exhibits clinical activity against various solid tumors and hematological malignancies. [] Research has focused on understanding the mechanisms of resistance to this agent, leading to the development of a resistant colorectal carcinoma cell line, HCT 116R, through gradual exposure to escalating concentrations of SCH66336. [] The resistant cell line, HCT 116R, displayed 100-fold resistance to SCH66336 and other FTIs, including methyl {N-[2-phenyl-4-N[2(R)-amino-3-mercaptopropylamino] benzoyl]}-methionate (FTI-277), but demonstrated minimal cross-resistance to standard chemotherapeutic agents like gemcitabine, cisplatin, and paclitaxel. [] Investigations into the resistance mechanism revealed that alterations in drug uptake or inhibition of farnesyl protein transferase were not responsible for the observed resistance. [] Instead, changes in signal transduction pathways, particularly increased phosphorylation of the mammalian target of rapamycin (mTOR) and its downstream effector p70 S6 kinase, along with elevated levels of Akt1 and Akt2, were implicated in the resistance. [] Notably, the mTOR inhibitor rapamycin selectively sensitized HCT 116R cells to SCH66336 without affecting their sensitivity to gemcitabine, cisplatin, or paclitaxel. []

Relevance:


N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032)

Compound Description:

N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide, designated as BMS-387032, is an N-acyl-2-aminothiazole derivative with a non-aromatic acyl side chain incorporating a basic amine. [] This compound exhibits potent and selective inhibition of cyclin-dependent kinase 2 (CDK2)/cyclin E, resulting in antitumor activity in mice. [] BMS-387032 acts as an ATP-competitive and CDK2-selective inhibitor and has progressed to Phase 1 human clinical trials as an antitumor agent. [] In a cell-free enzyme assay, BMS-387032 demonstrated an IC50 value of 48 nM for CDK2/cyclin E, exhibiting 10-fold and 20-fold selectivity over CDK1/cyclin B and CDK4/cyclin D, respectively. [] Furthermore, BMS-387032 displayed significant selectivity against a panel of 12 unrelated kinases. []

Relevance:


(R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662)

Compound Description:

(R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, designated as BMS-214662, is a potent farnesyltransferase (FT) inhibitor with promising preclinical antitumor activity. [] This compound emerged from structure-activity studies focusing on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine FT inhibitors. [] These studies revealed that incorporating a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group with various substituents resulted in low-nanomolar FT inhibitors demonstrating cellular activity at sub-100 nM concentrations. [] Optimal in vivo activity in the mutated K-Ras-bearing HCT-116 human colon tumor model was achieved with analogs carrying hydrophobic side chains such as propyl, phenyl, or thienyl attached to the N-4 sulfonyl group. []

Relevance:


N-[2-[4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015)

Compound Description:

N-[2-[4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate, known as AT-1015, is a newly synthesized 5-HT2 receptor antagonist. [, ] This compound exhibits high affinity for 5-HT2 receptors in rabbit platelet membranes, with a pKi value of 7.40. [] AT-1015's binding affinity is slightly lower than that of ketanserin but higher than that of cyproheptadine. [] Furthermore, AT-1015 displays a displacement potency for 5-HT2 receptors in rabbit platelets comparable to that of sarpogrelate and ritanserin. [] Studies have investigated AT-1015's inhibitory effects on the contraction and relaxation of coronary arteries in pig hearts mediated by 5-HT2 subtypes. [] AT-1015 demonstrated inhibition of the maximal response to both 5-HT and α-methylserotonin (α-Me-5-HT), indicating its strong non-competitive 5-HT2 antagonist activity in porcine coronary arteries. [] In contrast to ketanserin, AT-1015 did not inhibit the relaxation induced by high concentrations of agonists. []

Relevance:


N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

Compound Description:

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide, also known as BRL 20596, is an anilide analog of the substituted benzamide clebopride. [, ] While clebopride possesses both antipsychotic and gastric motility-stimulating properties, BRL 20596 lacks gastric stimulatory activity but retains potent central dopamine antagonist activity. [, ] This suggests that both benzamides and anilides exhibit similar affinities for central dopamine receptors. [, ] The structural differences between these two classes of compounds have implications for their conformations at dopamine receptors. [, ] Specifically, evidence indicates the presence of a lipophilic binding site on dopamine receptors, for which the N-benzyl group in BRL 20596 demonstrates an optimal fit. [, ]

Relevance:


1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)- (BIBN4096BS)

Compound Description:

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-, commonly referred to as BIBN4096BS, is a calcitonin gene-related peptide (CGRP) receptor antagonist recognized for its efficacy in alleviating migraine symptoms. [, , , ] BIBN4096BS displays high selectivity for CGRP receptors over adrenomedullin (AM) receptors, both of which belong to a family of heterodimeric receptors comprising the calcitonin receptor-like receptor (CL) and receptor activity-modifying proteins (RAMPs). [] The pharmacological specificity of these receptors is determined by the RAMP subunit, with BIBN4096BS-sensitive CGRP1 receptors consisting of CL/RAMP1, whereas BIBN4096BS-insensitive AM receptors are composed of CL/RAMP2 or CL/RAMP3 (AM1 and AM2, respectively). []

Relevance:


4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Compound Description:

4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine is an aminothiazole derivative synthesized and characterized for its potential antitumor activity. [] The aminothiazole ring system is a recognized pharmacophore in drug development, with applications in treating various conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections. [] The design and synthesis of 4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine were motivated by the discovery of aminothiazole BMS-387032 {N-[5-({[5-(1,1-dimethylethyl)-2-oxazolyl]methyl}thio)-2-thiazolyl]-4-piperidinecarboxamide}, an antitumor agent currently undergoing clinical development. []

Relevance:


6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one

Compound Description:

6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one emerged during research on 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones (S–DABOs), compounds exhibiting favorable anti-HIV-1 activity. [] The molecule's crystal structure, stabilized by intermolecular N—H⋯O hydrogen bonds that link molecules into dimers, reveals both cyclohexane rings adopting chair conformations. [] The angle at the methylene C atom connecting the pyrimidine and cyclohexane rings is 113.7 (3)°, falling within the optimal range for maximum activity observed in non-nucleoside reverse transcriptase inhibitors. []

Relevance:


N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description:

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, referred to as 3,5-AB-CHMFUPPYCA, was identified as a 'research chemical,' both in pure form and as an adulterant in herbal products. [] The presence of the pyrazole core in this compound suggests a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids like those in the PINACA, FUBINACA, and CHMINACA series. [] Notably, the pyrazole ring system in 3,5-AB-CHMFUPPYCA can exist as a regioisomer, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (termed 5,3-AB-CHMFUPPYCA). [] Distinguishing between these isomers is crucial, and specific synthetic routes have been developed to support their accurate identification. [] The pharmacological activities of both AB-CHMFUPPYCA isomers remain to be fully elucidated. []

Properties

Product Name

N-(cyclohexylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

IUPAC Name

N-(cyclohexylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

Molecular Formula

C17H26N2O3S2

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C17H26N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,18,20)

InChI Key

JHFAJCWNBPVQON-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.